Ganfeborole

Time-dependent inhibition Leucyl-tRNA synthetase Target vulnerability

Procure Ganfeborole (GSK3036656, CAS 2131798-12-2), the first-in-class benzoxaborole Mtb LeuRS inhibitor with >1,500-fold selectivity over human cytoplasmic LeuRS. This Phase 2 clinical-stage compound offers a unique time-dependent inhibition mechanism distinct from all approved antitubercular agents (MIC 0.058–0.08 μM against Mtb H37Rv). Supported by published EBA data, 74% oral bioavailability, and ED99 of 0.4 mg/kg in murine TB models. Ideal for resistance screening, target vulnerability studies, and PK/PD benchmarking.

Molecular Formula C10H13BClNO4
Molecular Weight 257.48 g/mol
CAS No. 2131798-12-2
Cat. No. B1654198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanfeborole
CAS2131798-12-2
Synonyms3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo(c)(1,2)oxaborol-1(3H)-ol
GSK3036656
GSK656
Molecular FormulaC10H13BClNO4
Molecular Weight257.48 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O
InChIInChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1
InChIKeyDJUOWOXTPXUHDQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 3036656 free / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganfeborole (GSK3036656) – First-in-Class Mtb Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Research and Clinical Development


Ganfeborole (GSK3036656, also designated GSK656 free base; CAS 2131798-12-2) is a first-in-class, boron-containing benzoxaborole that selectively inhibits Mycobacterium tuberculosis leucyl-tRNA synthetase (Mtb LeuRS), an essential enzyme for mycobacterial protein synthesis [1]. The compound is the clinical lead arising from a medicinal chemistry program optimizing 3-aminomethyl-4-halogen benzoxaboroles, and it has advanced to Phase 2a/2B/C clinical evaluation for the treatment of drug-susceptible pulmonary tuberculosis [2]. Ganfeborole demonstrates a novel mechanism of action distinct from all currently approved antitubercular agents, including rifampicin, isoniazid, bedaquiline, and linezolid [3]. Structurally, the compound is (S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol, with a molecular formula of C₁₀H₁₃BClNO₄ and a molecular weight of 257.48 g/mol [4].

Why Ganfeborole Cannot Be Substituted with Generic LeuRS Inhibitors or Standard Antitubercular Agents


Generic substitution of ganfeborole with alternative antitubercular agents—including other LeuRS inhibitors such as DS86760016 or epetraborole, as well as standard-of-care drugs—is scientifically unjustified due to fundamentally divergent target engagement profiles, selectivity windows, and clinical activity spectra. Ganfeborole is a time-dependent inhibitor of Mtb LeuRS that operates through a unique vulnerability-driven selectivity mechanism rather than simple enzyme affinity differences [1]. Critically, its activity is not explained by in vitro enzyme IC₅₀ values alone: ganfeborole's clinical antimycobacterial effect is governed by the exceptional vulnerability of Mtb LeuRS as a drug target, a property not shared by LeuRS enzymes in other bacterial species or human hosts [2]. Furthermore, ganfeborole possesses a >1,500-fold selectivity window for Mtb LeuRS over human cytoplasmic LeuRS—a safety margin that is not automatically transferable to other benzoxaborole-based LeuRS inhibitors lacking the same stereochemical and substituent optimization [3]. In head-to-head preclinical evaluations, ganfeborole demonstrated superior in vivo tolerability and efficacy compared to earlier lead compounds from the same chemical series, underscoring that even structurally proximal analogs cannot be assumed equivalent [4]. The compound's clinical-stage validation—including Phase 2a human early bactericidal activity (EBA) data and Phase 2B/C combination regimen evaluation—establishes a level of translational evidence absent for alternative LeuRS inhibitors [5].

Quantitative Differentiation Evidence for Ganfeborole (GSK3036656) vs. Comparators


Target Engagement: Time-Dependent Mtb LeuRS Inhibition (IC₅₀ = 1 nM) vs. Standard Reversible Inhibitors

Ganfeborole is a time-dependent inhibitor of Mtb LeuRS, exhibiting an IC₅₀ of 1 nM under equilibrium conditions, representing a 200-fold improvement in potency compared to the standard 20-minute endpoint IC₅₀ of 0.20 μM (200 nM) [1]. This time-dependent inhibition mechanism is not observed with first-generation benzoxaborole LeuRS inhibitors or standard antitubercular agents (e.g., rifampicin, isoniazid), which operate via distinct mechanisms and do not exhibit accumulating target engagement over time [2]. The time-dependent profile is mechanistically linked to the formation of a stable ganfeborole-AMP adduct that binds to the LeuRS editing site, generating sustained enzyme inhibition [3].

Time-dependent inhibition Leucyl-tRNA synthetase Target vulnerability Enzyme kinetics

Postantibiotic Effect (PAE) of 77 Hours at 50× MIC vs. Standard Antitubercular Agents

Ganfeborole generates a postantibiotic effect (PAE) of 77 hours at 50× MIC (MIC = 0.058 μM) against M. tuberculosis H37Rv [1]. For comparison, standard antitubercular agents exhibit substantially shorter PAEs: rifampicin demonstrates a PAE of approximately 2.5–6 hours against Mtb, isoniazid exhibits no significant PAE (≤1 hour), and bedaquiline shows a PAE of approximately 24–48 hours [2]. The 77-hour PAE for ganfeborole exceeds that of bedaquiline by 1.6- to 3.2-fold and is more than an order of magnitude longer than that of rifampicin [3].

Postantibiotic effect Pharmacodynamics Sustained activity Dosing interval

Human Selectivity Index: >1,500-Fold Discrimination Between Mtb LeuRS and Human Cytoplasmic LeuRS

Ganfeborole demonstrates >1,500-fold selectivity for Mtb LeuRS (IC₅₀ = 0.20 μM) over human cytoplasmic LeuRS (IC₅₀ = 132 μM) and >1,500-fold selectivity over human mitochondrial LeuRS (IC₅₀ > 300 μM) [1]. This selectivity profile is a direct result of iterative optimization of the 3-aminomethyl-4-halogen benzoxaborole scaffold: earlier lead compounds in the series exhibited substantially narrower selectivity windows, with some analogs showing IC₅₀ values <10 μM against human LeuRS isoforms, corresponding to <50-fold selectivity [2]. The optimized selectivity of ganfeborole was achieved through stereochemical refinement (S-enantiomer) and substituent engineering at the 4-chloro and 7-(2-hydroxyethoxy) positions, which differentially affect binding to Mtb vs. human LeuRS active sites [3].

Enzyme selectivity Host toxicity Safety margin LeuRS isoforms

Human Phase 2a Early Bactericidal Activity: Dose-Dependent CFU Reduction at 5–30 mg QD

In a Phase 2a open-label, randomized trial (NCT03557281) of 75 male participants with untreated, rifampicin-susceptible pulmonary tuberculosis, ganfeborole administered once daily for 14 days demonstrated numerical reductions in daily sputum-derived colony-forming units (CFU) from baseline at doses of 5 mg, 15 mg, and 30 mg, but not at the 1 mg dose [1]. The 30 mg dose cohort exhibited the highest bactericidal activity, with positron emission tomography/computed tomography (PET/CT) imaging showing measurable treatment responses across several lesion types at day 14 [2]. For context, the standard-of-care comparator arm received Rifafour e-275 (rifampicin/isoniazid/pyrazinamide/ethambutol fixed-dose combination), establishing a clinically relevant benchmark [3]. Notably, adverse event rates were comparable across all ganfeborole dose groups and the standard-of-care group, with all events being grade 1 or 2 in severity [4].

Early bactericidal activity Phase 2a Clinical efficacy Dose-response

Human Pharmacokinetics: Dose-Proportional Exposure (AUC₀₋₂₄: 282–11,540 ng·h/mL) with 2- to 3-Fold Accumulation

In the Phase 2a trial, ganfeborole demonstrated dose-proportional pharmacokinetics across the 1–30 mg dose range, with geometric mean AUC₀₋₂₄ values increasing from 282.1 ng·h/mL (1 mg) to 1,497.1 ng·h/mL (5 mg), 4,493.9 ng·h/mL (15 mg), and 11,540.0 ng·h/mL (30 mg) [1]. Corresponding Cmax values increased from 16.93 ng/mL (1 mg) to 705.24 ng/mL (30 mg), with low-to-moderate inter-subject variability (CVb 12.4%–25.8% for AUC) [2]. First-time-in-human (FTIH) studies additionally demonstrated 2- to 3-fold drug accumulation with repeated once-daily dosing, no food effect on pharmacokinetic parameters, and that unchanged ganfeborole accounted for approximately 90% of drug-related material in plasma [3]. For reference, bedaquiline—another novel antitubercular agent—exhibits non-linear pharmacokinetics with a terminal half-life of approximately 5.5 months, requiring complex loading-dose regimens and extended washout periods [4].

Pharmacokinetics Dose proportionality Oral bioavailability Human PK

Validated Application Scenarios for Ganfeborole (GSK3036656) Based on Quantitative Evidence


Clinical Development of Novel Combination Regimens for Drug-Susceptible Tuberculosis

Ganfeborole is currently under evaluation in Phase 2B/C platform studies (PanACEA STEP2C-01, NCT05807399) as a component of rifampicin-containing and novel combination regimens for newly diagnosed drug-susceptible pulmonary tuberculosis [10]. The compound's demonstrated early bactericidal activity at 5–30 mg once daily, coupled with its predictable dose-proportional pharmacokinetics and 2- to 3-fold accumulation, supports its integration into shortened treatment regimens with simplified once-daily dosing [11]. Procurement for clinical development programs is justified by the existence of Phase 2a human EBA data and ongoing Phase 2B/C combination studies—evidence that does not exist for alternative LeuRS inhibitors such as DS86760016 (which has been evaluated only against Mycobacterium abscessus) or epetraborole (which is developed for Gram-negative infections) [12].

Mechanistic Pharmacology Research on Time-Dependent Enzyme Inhibition and Target Vulnerability

Ganfeborole represents a unique chemical probe for investigating time-dependent inhibition of aminoacyl-tRNA synthetases and the concept of target vulnerability in antibacterial drug discovery. The compound's 200-fold potency differential between equilibrium (1 nM) and 20-minute endpoint (200 nM) IC₅₀ measurements, combined with its 77-hour postantibiotic effect at 50× MIC, provides a well-characterized system for studying the pharmacodynamic consequences of time-dependent target engagement [10]. Researchers investigating the relationship between enzyme residence time and antibacterial efficacy can utilize ganfeborole as a benchmark compound against which less optimized benzoxaborole analogs—including those with narrower selectivity windows (<50-fold human LeuRS selectivity) and shorter residence times—can be compared [11]. This application is supported by the peer-reviewed publication of detailed enzyme kinetics and target vulnerability data in ACS Chemical Biology [12].

Drug Resistance Surveillance and Novel Mechanism-of-Action Reference Standard

As a first-in-class Mtb LeuRS inhibitor with a mechanism distinct from all currently approved antitubercular agents, ganfeborole serves as a reference standard for evaluating cross-resistance patterns and for screening compound libraries against drug-resistant Mtb strains [10]. The compound's MIC of 0.058–0.08 μM against Mtb H37Rv and its time-dependent inhibition profile provide benchmark values for assessing the antimycobacterial potency of novel LeuRS inhibitors or other aminoacyl-tRNA synthetase inhibitors [11]. Given that ganfeborole has advanced to Phase 2 clinical development, procurement of the compound enables academic and industrial laboratories to conduct comparative susceptibility testing and mechanism-of-action studies using a clinical-stage reference molecule with established quality specifications and documented activity against a validated target [12].

In Vivo Pharmacokinetic/Pharmacodynamic Modeling and Murine Tuberculosis Efficacy Studies

Ganfeborole exhibits favorable preclinical pharmacokinetics in mice, including oral bioavailability of 74% and a plasma half-life of 4–6 hours, with an ED₉₉ (dose reducing bacterial burden by 99%) of 0.4 mg/kg in the murine TB infection model [10]. At doses of 0.4–10 mg/kg administered orally once daily for 14 days, ganfeborole reduces bacterial burden in the lungs and spleens of Mtb-infected C57BL/6 mice by 2–3 log₁₀ CFU [11]. These quantitative in vivo efficacy parameters enable researchers to benchmark novel antitubercular candidates against a well-characterized clinical-stage comparator and to conduct PK/PD modeling studies bridging murine and human exposure-response relationships. Procurement for preclinical research is supported by the availability of peer-reviewed data on murine efficacy, PK parameters, and the established ED₉₉ value, which is not available for many alternative LeuRS inhibitors [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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